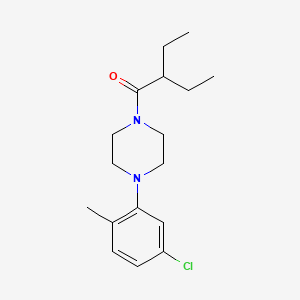![molecular formula C10H12N6O3S2 B4745434 N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4745434.png)
N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
描述
N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, also known as TAK-715, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. TAK-715 is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in several cellular processes, such as inflammation, cell differentiation, and apoptosis.
作用机制
N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide exerts its pharmacological effects by inhibiting the activity of p38 MAPK, a key regulator of inflammation, cell differentiation, and apoptosis. p38 MAPK is activated by various stress stimuli, such as cytokines, growth factors, and environmental stressors. Once activated, p38 MAPK phosphorylates various downstream targets, such as transcription factors, kinases, and cytoskeletal proteins, leading to the regulation of various cellular processes.
By inhibiting the activity of p38 MAPK, N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide can modulate several cellular processes, such as inflammation, cell differentiation, and apoptosis. N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various preclinical models of inflammation. Moreover, N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has also been shown to induce apoptosis in cancer cells by inhibiting the activity of p38 MAPK.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to modulate various biochemical and physiological processes in preclinical models. In a study by Kudo et al., N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide was shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in a mouse model of rheumatoid arthritis. Moreover, N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide was also shown to reduce the severity of joint inflammation and destruction in the same model.
In another study by Kato et al., N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide was shown to induce apoptosis in human breast cancer cells by inhibiting the activity of p38 MAPK. Moreover, N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide was also shown to inhibit the growth and metastasis of breast cancer cells in a mouse model of breast cancer.
实验室实验的优点和局限性
N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has several advantages for lab experiments. Firstly, N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide is a small molecule inhibitor of p38 MAPK, which makes it easy to administer and study in various preclinical models. Secondly, N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied for its potential therapeutic applications in various diseases, which makes it a well-characterized compound for lab experiments.
However, N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide also has some limitations for lab experiments. Firstly, N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have some off-target effects, such as the inhibition of other kinases, which may complicate the interpretation of the results. Secondly, the pharmacokinetics and pharmacodynamics of N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide may vary between different preclinical models, which may affect the reproducibility of the results.
未来方向
N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has several potential future directions for research. Firstly, N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide may be investigated as a potential therapeutic agent in various inflammatory disorders, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Secondly, N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide may be investigated as a potential anticancer agent in various cancers, such as breast cancer, lung cancer, and pancreatic cancer. Moreover, N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide may also be investigated as a potential adjuvant therapy in combination with other anticancer agents or immunotherapies. Finally, the off-target effects and pharmacokinetics of N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide may be further studied to improve its specificity and efficacy.
科学研究应用
N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammatory disorders, and neurological disorders. Several studies have shown that N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide can inhibit the activity of p38 MAPK, which is involved in the regulation of inflammation and immune response. Therefore, N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been investigated as a potential anti-inflammatory agent in various preclinical models of inflammation, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Moreover, N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has also been studied for its potential anticancer activity. Several studies have shown that p38 MAPK is involved in the regulation of cancer cell proliferation, survival, and metastasis. Therefore, N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been investigated as a potential anticancer agent in various preclinical models of cancer, such as breast cancer, lung cancer, and pancreatic cancer.
属性
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O3S2/c1-16-10(13-14-15-16)20-6-9(17)12-7-2-4-8(5-3-7)21(11,18)19/h2-5H,6H2,1H3,(H,12,17)(H2,11,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXKHIDVWARSTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



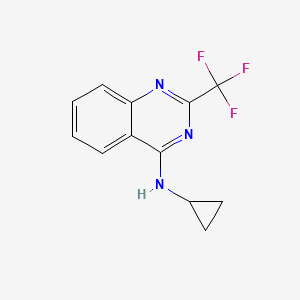
![N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4745361.png)

![4-[4-(diethylamino)-2-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4745370.png)

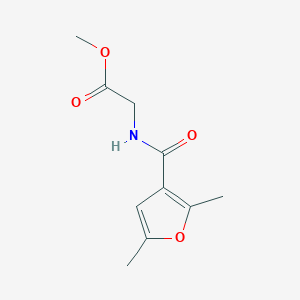
![ethyl 4-{[(cyclohexylamino)(oxo)acetyl]amino}benzoate](/img/structure/B4745382.png)
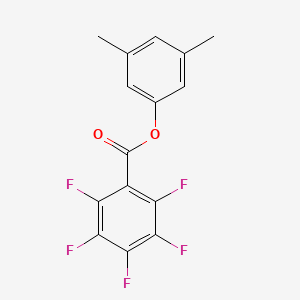
![4-{[(4-sec-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4745400.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4745404.png)
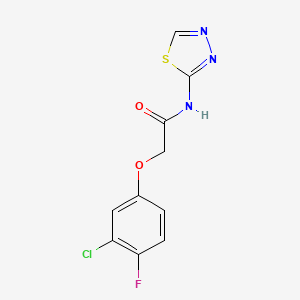
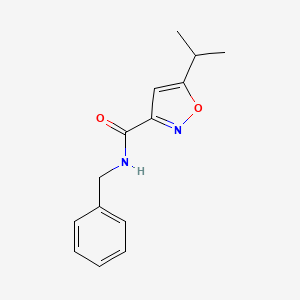
![N-[4-(aminosulfonyl)phenyl]-4-(pentanoylamino)benzamide](/img/structure/B4745436.png)
